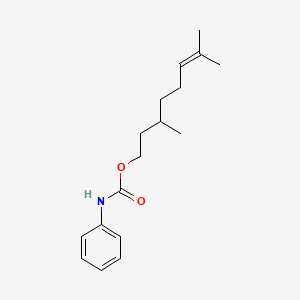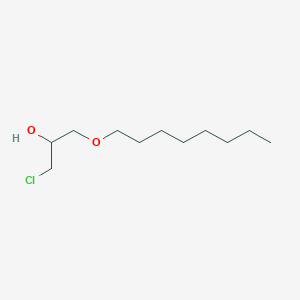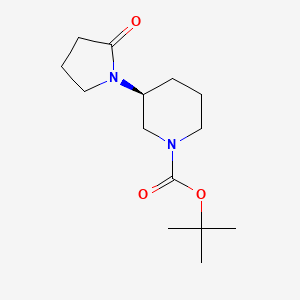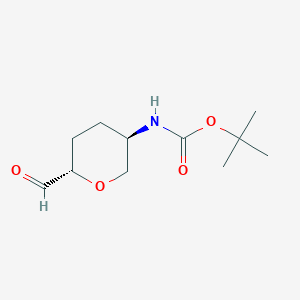![molecular formula C14H16Cl3NO3 B14008595 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride CAS No. 15991-08-9](/img/structure/B14008595.png)
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with a chromenone derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxychromenone moiety contributes to its overall activity by interacting with different cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Mechlorethamine hydrochloride
- 2-Chloroethylamine hydrochloride
Uniqueness
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is unique due to the presence of both bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Properties
CAS No. |
15991-08-9 |
|---|---|
Molecular Formula |
C14H16Cl3NO3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H15Cl2NO3.ClH/c15-5-7-17(8-6-16)9-11-12(18)3-1-10-2-4-13(19)20-14(10)11;/h1-4,18H,5-9H2;1H |
InChI Key |
XBSZQSBZHHCBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)CN(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


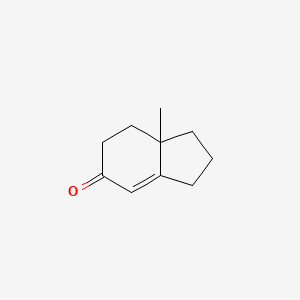
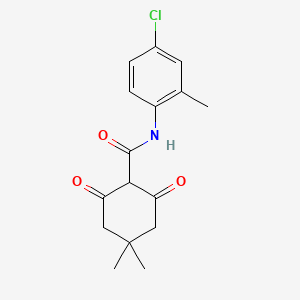
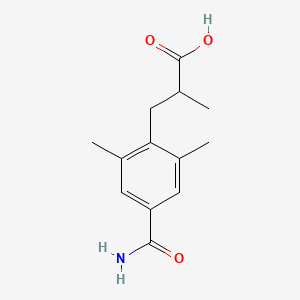
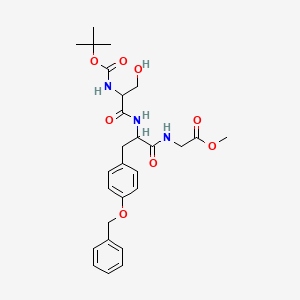
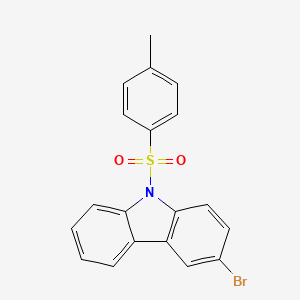
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
